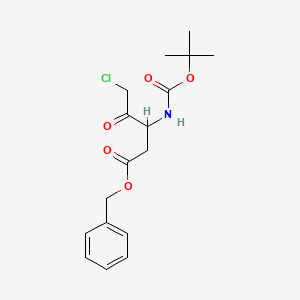

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate

Description

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate (CAS: Not explicitly listed in evidence) is a synthetic intermediate characterized by a pentanoate backbone with a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amine, a ketone (4-oxo), and a chloro substituent at position 5. This compound is pivotal in peptide synthesis and medicinal chemistry due to its dual-protecting group strategy (Boc for amines, benzyl for carboxylic acids) and halogenated functionality, which enhance stability and enable selective reactivity .

Properties

IUPAC Name |

benzyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSBJYSNALKVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structure

- Molecular Formula: C16H20ClNO5

- Molecular Weight: 355.8 g/mol

- Synonyms: Boc-L-aspartic acid β-benzyl ester chloromethylketone; benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate

- Structure: Contains a benzyl ester moiety at the carboxyl end, a tert-butoxycarbonyl (Boc) protected amino group at the 3-position, a chloro substituent at the 5-position, and a keto group at the 4-position of the pentanoate chain.

Preparation Methods Analysis

Detailed Synthetic Routes

Boc Protection and Benzyl Ester Formation

- The amino acid (e.g., L-aspartic acid) is first protected at the amino group using di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the Boc-protected amino acid.

- Subsequent esterification of the carboxyl group with benzyl alcohol is typically carried out using acid catalysis or coupling reagents to form the benzyl ester.

Representative Preparation Process from Patent Literature

A representative process described in patent WO2019040109A1 and US10717703B2 involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | L-Aspartic acid derivative + Boc2O, base | Boc protection of amino group |

| 2 | Benzyl alcohol, acid catalyst or coupling agent | Formation of benzyl ester |

| 3 | Chlorinating agent (e.g., chloromethyl ketone precursor) | Introduction of chloro substituent |

| 4 | Oxidation or functional group transformation | Installation of keto group at 4-position |

This sequence yields this compound with good purity and yield.

Reaction Conditions and Optimization

- Temperature: Typically ambient to reflux depending on the step; for example, Boc protection is often done at 0–25°C, while esterification may require reflux.

- Solvents: Commonly used solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF) for protection and esterification steps.

- Catalysts/Agents: Acid catalysts (e.g., sulfuric acid) or coupling agents like dicyclohexylcarbodiimide (DCC) facilitate esterification; chlorinating agents vary depending on precursor availability.

- Reaction Times: Vary from 1 to 24 hours per step, optimized for maximum yield and minimal side reactions.

Comparative Table of Preparation Methods

Research Findings and Considerations

- The Boc protecting group is essential for selective reactions, preventing side reactions at the amino site.

- Benzyl esterification provides a protecting group removable under mild hydrogenolysis conditions, facilitating downstream transformations.

- Chlorination and keto group introduction require careful control to avoid overreaction or side products.

- Patent literature emphasizes the importance of reaction time and temperature control to maximize yield and purity.

- Alternative synthetic routes may involve different protecting groups or halogenation strategies but generally follow the same functional group transformations.

Chemical Reactions Analysis

Types of Reactions

Boc-Asp(OBzl)-chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., mercaptoethanol).

Major Products Formed

Scientific Research Applications

Boc-Asp(OBzl)-chloromethylketone has several scientific research applications, including:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Biochemical Research: The compound is used to study enzyme inhibition, particularly the inhibition of peptidylglycine alpha-amidating monooxygenase.

Medicinal Chemistry: It is used in the development of enzyme inhibitors and other bioactive molecules.

Industrial Applications: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Boc-Asp(OBzl)-chloromethylketone exerts its effects primarily through the inhibition of enzymes. The chloromethyl group can form covalent bonds with the active site of enzymes, leading to irreversible inhibition. This mechanism is particularly useful in studying the role of specific enzymes in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

tert-Butyl 3-{[(tert-Butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate (CAS: 1803599-22-5)

- Key Differences : Replaces the benzyl ester with a tert-butyl ester.

- Implications: Stability: tert-Butyl esters resist hydrogenolysis (unlike benzyl esters), requiring acidic conditions (e.g., TFA) for deprotection . Solubility: Increased hydrophobicity due to the tert-butyl group may reduce solubility in polar solvents compared to the benzyl analogue . Molecular Weight: 321.80 g/mol (vs. ~340–350 g/mol estimated for the benzyl variant) .

(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic Acid (CAS: 118247-88-4)

- Key Differences : Substitutes the benzyl ester with a carboxylic acid and replaces the 4-oxo and 5-chloro groups with a 5-tert-butoxy-5-oxo moiety.

- Implications :

Reactivity

- Benzyl Ester: Cleaved via hydrogenolysis (Pd/C, H₂), enabling selective deprotection without disturbing Boc groups .

- Chloro Substituent: Enhances electrophilicity at position 5, facilitating nucleophilic substitutions (e.g., with amines or thiols) absent in non-halogenated analogues .

Stability and Deprotection Strategies

Biological Activity

Benzyl 3-((tert-butoxycarbonyl)amino)-5-chloro-4-oxopentanoate, with the molecular formula C17H22ClNO5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and applications based on diverse scientific literature.

- Molecular Weight : 345.82 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

- Storage Conditions : Typically stored under inert gas at low temperatures to maintain stability.

The biological activity of this compound can be attributed to its structural features, which include a chloro substituent and a tert-butoxycarbonyl (Boc) group. These functional groups are known to influence the compound's interaction with biological targets, including enzymes and receptors.

Potential Mechanisms Include:

- Enzyme Inhibition : The presence of the chloro group may enhance binding affinity to specific enzymes, potentially inhibiting their activity.

- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity, suggesting a possible role for this compound in combating bacterial infections.

- Anticancer Activity : The structural analogs of this compound have been studied for their ability to induce apoptosis in cancer cells, particularly through mechanisms involving Bcl-2 family proteins .

Biological Studies and Findings

- Antitumor Activity :

- Antimicrobial Activity :

- Inhibition Studies :

Case Study 1: Anticancer Activity

A derivative of this compound was tested against several cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In vitro studies demonstrated that compounds similar to this compound effectively inhibited fatty acid synthase (FASN), a key enzyme in lipid metabolism. This inhibition led to decreased lipid accumulation in treated cells, highlighting its potential use in obesity-related therapies .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Enzyme inhibition |

| C75 (similar structure) | Potent FASN inhibitor | Disruption of lipid metabolism |

| Other derivatives | Varies by structure | Target-specific mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.